molecular formula C10H10Cl2N2O B12729611 Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide CAS No. 128153-95-7

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide

Cat. No.: B12729611
CAS No.: 128153-95-7
M. Wt: 245.10 g/mol
InChI Key: RYMBKEVQTOODAT-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of an acetic acid moiety linked to a hydrazide group, which is further substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:

[ \text{2,4-dichlorobenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (2,4-dichlorophenoxy)-, 1-methylethyl ester
  • 2,4-Dichlorophenylacetic acid

Uniqueness

Acetic acid, (1-(2,4-dichlorophenyl)ethylidene)hydrazide is unique due to its specific substitution pattern and the presence of the hydrazide group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

128153-95-7

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C10H10Cl2N2O/c1-6(13-14-7(2)15)9-4-3-8(11)5-10(9)12/h3-5H,1-2H3,(H,14,15)/b13-6-

InChI Key

RYMBKEVQTOODAT-MLPAPPSSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C)/C1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.